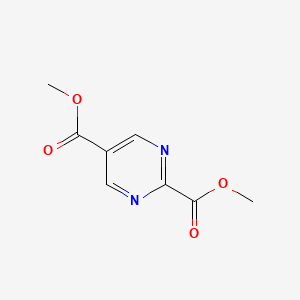

Dimethyl pyrimidine-2,5-dicarboxylate

Description

Contextualization within Pyrimidine (B1678525) Chemistry and its Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. gsconlinepress.comontosight.airesearchgate.net This class of compounds is of fundamental importance in nature and medicinal chemistry. gsconlinepress.com The pyrimidine nucleus is a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA). gsconlinepress.comjacsdirectory.com

Beyond their biological role, pyrimidine derivatives are a cornerstone of pharmaceutical development, exhibiting a vast range of therapeutic applications. nih.govresearchgate.net The pyrimidine scaffold is present in numerous drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine (B1683550) (an anti-HIV drug), and antibacterial drugs like trimethoprim. jacsdirectory.com The versatility of the pyrimidine ring allows for structural modifications at its various positions, enabling chemists to fine-tune the biological activity of the resulting molecules. nih.gov The synthesis of pyrimidine derivatives is a mature field, often involving the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, urea (B33335), or guanidine (B92328). bu.edu.eg

Significance of Dicarboxylate Moieties in Organic Synthesis

Dicarboxylic acids and their ester derivatives, such as the dimethyl ester groups in Dimethyl pyrimidine-2,5-dicarboxylate, are exceptionally versatile tools in organic synthesis. longdom.org These functional groups, often referred to as moieties, serve as valuable building blocks for constructing more complex molecules. longdom.orgnih.gov

The two carboxylate groups can behave independently or interact, depending on their proximity. libretexts.org Their primary significance lies in their reactivity; they can be readily converted into other functional groups. For instance, dicarboxylate esters can undergo reactions to form amides, which is a common strategy in the synthesis of polymers and pharmaceuticals. longdom.orgnih.gov They are also precursors for creating cyclic compounds; for example, dicarboxylic acids can be used in Diels-Alder reactions to form cyclic structures that are important intermediates in the synthesis of natural products. longdom.org

Furthermore, the presence of two ester groups can influence the physical and chemical properties of a molecule, affecting its solubility, polarity, and ability to engage in intermolecular interactions like hydrogen bonding (after hydrolysis to the acid form). mdpi.com In materials science, dicarboxylic acids are crucial for synthesizing polyesters and polyamides. longdom.org

Overview of Research Trajectories for Similar Pyrimidine/Dicarboxylate Compounds

While specific research on this compound is not extensively documented in readily available literature, the research trajectories for analogous compounds provide insight into its potential applications. The combination of a nitrogen-containing heterocycle with dicarboxylate functionalities is a recurring theme in several areas of chemical research.

Medicinal Chemistry: Many pyrimidine derivatives are investigated for their potential as therapeutic agents. gsconlinepress.comjrasb.com For example, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of enzymes like BRD4 and PLK1, which are relevant in cancer therapy. mdpi.com Research in this area often involves synthesizing libraries of related compounds and screening them for biological activity against various diseases, including cancer, and viral and bacterial infections. researchgate.netmdpi.com

Coordination Chemistry and Materials Science: Heterocyclic dicarboxylic acids, such as pyridine-dicarboxylic acids, are widely used as ligands to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms of the ring and the oxygen atoms of the carboxylate groups can bind to metal ions, creating complex, multidimensional structures with potential applications in catalysis, gas storage, and electronics.

Synthetic Methodology: The development of efficient synthetic routes to functionalized pyrimidines is an ongoing area of research. Methods have been developed for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, highlighting the importance of these structures as valuable intermediates for further chemical modification. organic-chemistry.org The goal is often to create high-yielding and versatile methods that allow for the introduction of a wide range of functional groups onto the pyrimidine core. organic-chemistry.org

The study of compounds like this compound is thus situated at the intersection of these fields, where it can serve as a building block for new pharmaceuticals, a ligand for novel materials, or a model compound for developing new synthetic reactions.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrimidine-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-6(10-4-5)8(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRSRYSYHOLQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115600-17-4 | |

| Record name | Dimethyl pyrimidine-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Pyrimidine 2,5 Dicarboxylate and Analogues

Direct Esterification and Transesterification Approaches

Standard organic synthesis techniques provide a direct route to dimethyl pyrimidine-2,5-dicarboxylate from its corresponding dicarboxylic acid or other ester analogues.

Direct Esterification: Pyrimidine-2,5-dicarboxylic acid can be converted to its dimethyl ester through acid-catalyzed esterification, often referred to as Fischer esterification. This method typically involves refluxing the dicarboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by methanol and subsequent elimination of water to form the ester.

Transesterification: This process is employed when starting from an ester other than the desired methyl ester (e.g., a diethyl or dibenzyl ester). The reaction involves treating the starting ester with a large excess of methanol in the presence of either an acid or a base catalyst. mdpi.com The equilibrium is driven toward the formation of the more stable or more volatile alcohol byproduct, thereby yielding the this compound. researchgate.net

Cyclization Reactions for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is the most prevalent strategy for synthesizing its derivatives. These methods involve the condensation of various fragments that together provide the necessary carbon and nitrogen atoms for the heterocyclic core.

The most widely used method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a compound containing a nitrogen-carbon-nitrogen (N-C-N) backbone. bu.edu.eg Common N-C-N sources include amidines, guanidines, and urea (B33335). wikipedia.org The C-C-C component is typically a 1,3-dicarbonyl compound or a synthetic equivalent. wikipedia.org

A notable and direct approach for synthesizing 2-substituted pyrimidine-5-carboxylic esters utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as the three-carbon building block. organic-chemistry.org This reagent reacts with a variety of amidinium salts to afford the corresponding pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org This method is significant as it provides a high-yielding, direct route to pyrimidines that may lack substitution at the 4-position, a pattern that can be challenging to achieve with other methods. organic-chemistry.org

| Amidinium Salt (N-C-N Fragment) | Resulting 2-Substituent | Yield (%) |

|---|---|---|

| Formamidinium acetate | -H | 75 |

| Acetamidinium chloride | -CH₃ | 80 |

| Benzamidinium chloride | -C₆H₅ | 85 |

| Guanidinium chloride | -NH₂ | 83 |

Alternative condensation strategies assemble the pyrimidine ring from different starting fragments. One such protocol describes the single-step synthesis of pyrimidine derivatives from the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This reaction is typically mediated by amide activation with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of a mild base. The nitrile then acts as a nucleophile, adding to the activated intermediate, which is followed by annulation to form the pyrimidine product in a single step. nih.gov This approach has been successfully applied to a wide range of amides and nitriles. nih.gov

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. acs.org The Biginelli reaction is a classic example used for pyrimidine synthesis, though many modern variations exist. wikipedia.org

A novel and sustainable MCR for pyrimidine synthesis involves the regioselective, iridium-catalyzed reaction of amidines with up to three different alcohol molecules. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations. nih.gov The alcohol components are deoxygenated during the condensation steps, while dehydrogenation leads to the final aromatization of the pyrimidine ring. acs.org This method is notable for its regioselectivity and its ability to produce highly and unsymmetrically substituted pyrimidines from readily available alcohol building blocks. nih.govfigshare.com

| Amidine | Alcohol(s) | Product | Yield (%) |

|---|---|---|---|

| Benzamidine | Ethanol, 1-Propanol | 2-Phenyl-4-ethyl-5-methylpyrimidine | 85 |

| Acetamidine | 1-Butanol | 2-Methyl-4,5-dipropylpyrimidine | 78 |

| Formamidine | Benzyl alcohol, Ethanol | 4-Benzyl-5-methylpyrimidine | 93 |

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a highly versatile and electrophilic reagent used extensively in organic synthesis for constructing heterocyclic systems. thieme-connect.com Its electron-deficient triple bond makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions. thieme-connect.com

In the context of pyrimidine synthesis, DMAD can react with various nitrogen-containing nucleophiles. For instance, its reaction with compounds like guanidine (B92328) or acetylguanidine has been investigated, though in some cases, the reaction leads to imidazoline (B1206853) derivatives rather than the expected pyrimidines. rsc.org The reaction course of DMAD with polynucleophiles can be complex and highly dependent on substituents and reaction conditions. mdpi.com For example, the interaction of DMAD with certain diaminoimidazoles can lead to the formation of new fused-ring systems, including imidazole[1,2-a]pyrimidine derivatives. mdpi.com The versatility of DMAD allows it to act as a building block in multicomponent reactions, often initiated by the generation of a zwitterionic intermediate that can be trapped by other reagents to build molecular complexity. thieme-connect.com

The application of microwave irradiation in organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and enhance product purity. tandfonline.com Microwave heating is rapid and efficient for polar substances, which can accelerate reaction rates compared to conventional heating methods. tandfonline.com

This technique has been successfully applied to various pyrimidine syntheses. For example, the Biginelli three-component cyclocondensation of a β-diketone, an arylaldehyde, and urea or thiourea (B124793) to form oxo- and thioxopyrimidines can be performed under microwave irradiation with yields often ranging from 65–90%. tandfonline.com Similarly, libraries of di- or trisubstituted pyrimidines can be prepared efficiently by the microwave-assisted reaction of an alkynone with an amidine or guanidine. researchgate.net These rapid and often purification-free methods are well-suited for combinatorial chemistry and the rapid generation of diverse pyrimidine analogues. researchgate.net

Functional Group Interconversions and Derivatization

The pyrimidine core, particularly when functionalized with versatile groups like carboxylic esters, serves as a scaffold for a wide array of chemical transformations. The two ester groups in this compound are primary sites for derivatization, allowing for the introduction of diverse functionalities and the synthesis of novel analogues. These transformations, along with modifications of other substituents on the pyrimidine ring, are crucial for tuning the molecule's chemical and physical properties.

The ester functionalities of this compound are readily converted into other functional groups, significantly expanding its synthetic utility. The most common modifications involve hydrolysis, amidation, and reduction.

Hydrolysis and Amidation: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid under basic or acidic conditions. This diacid derivative is a key intermediate for further modifications. For instance, the synthesis of various heterocyclic dicarboxamides often starts from the corresponding dicarboxylic acid. The acid is first converted to a more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride, which then readily reacts with amines to form amide bonds. nih.gov This two-step procedure allows for the synthesis of a wide range of N-substituted pyrimidine-2,5-dicarboxamides.

A more direct approach involves the activation of the carboxyl group for reaction with amines and alcohols. For example, 2-mercapto-4,6-dimethylpyrimidine has been shown to be an effective carboxyl activating group. researchgate.net After being converted to its N-benzoyl derivative, it can efficiently react with various amines and amino alcohols to form amides in very good yields, and with alcohols to form esters in nearly quantitative yields. researchgate.net While this example uses a different pyrimidine derivative, the principle of activating a carboxyl group for subsequent reaction is a fundamental strategy applicable to the derivatives of this compound.

The table below illustrates the conversion of a generic furan-2,5-dicarboxylic acid to various diamides, a reaction pathway analogous to that which could be applied to pyrimidine-2,5-dicarboxylic acid.

Table 1: Synthesis of Furan-2,5-dicarboxamide Derivatives This table is based on analogous reactions and serves as an illustrative example for potential derivatizations of pyrimidine-2,5-dicarboxylic acid.

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| 2-Aminopyrazine | N²,N⁵-Di(pyrazin-2-yl)furan-2,5-dicarboxamide | 71 |

| 2-Aminopyrimidine | N²,N⁵-Di(pyrimidin-2-yl)furan-2,5-dicarboxamide | 44.5 |

Data sourced from syntheses starting with furan-2,5-dicarboxylic acid. nih.gov

Another relevant strategy involves the postsynthetic modification of oligonucleotides containing pyrimidine bases. For example, a trifluoromethyl group at the C5 position of a pyrimidine base can be converted into various carboxylic acid equivalents using alkaline and amine solutions, demonstrating the versatility of functional group transformations on the pyrimidine ring. nih.gov

The reactivity of the pyrimidine ring and its substituents is heavily influenced by the electronic nature of the groups attached to it. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally makes the ring electron-deficient and less reactive towards electrophilic substitution compared to benzene. However, the presence of activating or deactivating groups at various positions can significantly alter this reactivity.

In electrophilic substitution reactions, such as nitrosation, the electronic properties of substituents at the C-4 and C-6 positions play a critical role. researchgate.net An investigation into 4,6-disubstituted pyrimidines found a complex relationship between the nature of these substituents and the compound's reactivity. researchgate.net Activating groups, which donate electron density to the ring, generally facilitate electrophilic attack, typically at the C-5 position. Conversely, electron-withdrawing groups decrease the ring's electron density, making electrophilic substitution more difficult. researchgate.netpharmaguideline.com For this compound, the two electron-withdrawing methyl carboxylate groups at positions 2 and 5 would be expected to significantly deactivate the ring towards electrophilic attack.

The reactivity towards nucleophilic substitution is also governed by substituent effects. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are para or ortho to the ring nitrogens. The presence of electron-withdrawing groups further enhances this susceptibility. Therefore, any leaving groups (such as halogens) on the this compound scaffold would be highly activated towards nucleophilic substitution.

The influence of substituents is also evident in synthesis. For example, in a metal-catalyzed, one-pot synthesis of pyrimidines from β-dicarbonyl compounds, the presence of at least one keto group in the substrate was found to be a necessary condition for the reaction to succeed. rsc.org This highlights how the nature of the starting material's functional groups dictates the outcome of the pyrimidine ring formation.

Table 2: General Influence of Substituents on Pyrimidine Reactivity

| Substituent Type | Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

|---|---|---|---|

| Electron-Donating (e.g., -NH₂, -OR) | C-2, C-4, C-6 | Activation (directs to C-5) | Deactivation |

| Electron-Withdrawing (e.g., -COOR, -Cl) | C-2, C-4, C-6 | Deactivation | Activation |

| Electron-Donating (e.g., -NH₂, -OR) | C-5 | Activation | Deactivation |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing pyrimidine derivatives often rely on hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com In recent years, there has been a substantial shift towards developing more environmentally friendly and sustainable "green" synthetic routes. powertechjournal.comrasayanjournal.co.in These methods aim to improve reaction efficiency, reduce waste, and minimize environmental impact. rasayanjournal.co.in

Several green chemistry techniques are applicable to the synthesis of the pyrimidine core. nih.gov These include:

Microwave-Assisted Synthesis: Using microwave irradiation as an alternative energy source can dramatically reduce reaction times and often improve product yields. For example, the condensation of chalcones with urea to produce pyrimidine derivatives has been successfully achieved using microwave heating. powertechjournal.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, representing another energy-efficient approach. powertechjournal.comrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent (or using a "green solvent" like an ionic liquid) minimizes waste and avoids the use of volatile organic compounds. rasayanjournal.co.innih.gov Multicomponent reactions are often well-suited to solvent-free conditions. powertechjournal.com

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. rasayanjournal.co.in They simplify procedures and reduce waste generation. rasayanjournal.co.in

Green Catalysts: The use of reusable, non-toxic, and efficient catalysts, such as heterogeneous catalysts or biocatalysts, is a cornerstone of green chemistry. powertechjournal.combenthamdirect.com For instance, a TiO₂-SiO₂ catalyst has been used for the solvent-free synthesis of benzopyrano[2,3-d]pyrimidine derivatives. powertechjournal.com

These green methodologies offer significant advantages over conventional approaches, including higher yields, shorter reaction times, simplified workup procedures, and reduced environmental and financial costs. rasayanjournal.co.in The adoption of such techniques for the synthesis of this compound and its analogues represents a critical step towards more sustainable chemical manufacturing. nih.gov

Table 3: Comparison of Green Synthesis Techniques for Pyrimidines

| Technique | Key Advantages | Examples/Applications |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. rasayanjournal.co.in | Condensation of chalcones with urea. powertechjournal.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, mechanical energy source. rasayanjournal.co.innih.gov | General synthesis of pyrimidine analogues. nih.gov |

| Solvent-Free Reactions | Reduced waste, avoidance of hazardous solvents, often simpler workup. nih.gov | Multicomponent synthesis of benzopyrano[2,3-d]pyrimidines using a TiO₂-SiO₂ catalyst. powertechjournal.com |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste generation. rasayanjournal.co.in | Iridium-catalyzed synthesis from amidines and alcohols. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of Dimethyl Pyrimidine 2,5 Dicarboxylate

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific single-crystal X-ray diffraction data for Dimethyl pyrimidine-2,5-dicarboxylate is not extensively detailed in the available literature, analysis of its parent compound, pyrimidine-2,5-dicarboxylic acid, provides significant structural insights.

Single Crystal X-ray Diffraction Analysis of this compound

Analysis of the closely related pyrimidine-2,5-dicarboxylic acid, which crystallizes as a 1.5 hydrate, reveals that the pyrimidine (B1678525) ring is approximately planar. researchgate.net The molecular conformation is defined by the torsion angles between the carboxyl groups and the pyrimidine ring. researchgate.net For instance, the O1—C1—C2—N4 and O2—C1—C2—N4 torsion angles were reported as 6.7° and 172.9°, respectively, indicating the orientation of the carboxyl groups relative to the heterocyclic core. researchgate.net It is anticipated that this compound would exhibit a similarly planar pyrimidine core, with the conformation being largely determined by the orientation of the methyl ester groups.

Table 1: Crystallographic Data for Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₄N₄O₁₁ |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Analysis of Hydrogen Bonding Patterns and Supramolecular Interactions

Hydrogen bonding and other non-covalent interactions are crucial in dictating the molecular packing within a crystal, a key area of study in crystal engineering. nih.gov In pyrimidine-based crystal structures, hydrogen bonds play a significant role in forming supramolecular assemblies. researchgate.netresearchgate.net For the parent pyrimidine-2,5-dicarboxylic acid hydrate, the crystal structure is stabilized by a three-dimensional network of O—H···O, O—H···N, and C—H···O hydrogen bonds. researchgate.net

In this compound, the carboxylic acid protons are absent, precluding the formation of strong O—H···O or O—H···N donor interactions. However, the pyrimidine ring's nitrogen atoms and the ester's carbonyl oxygen atoms can act as hydrogen bond acceptors. This allows for the formation of weaker C—H···O and C—H···N interactions, which, along with potential π–π stacking interactions between pyrimidine rings, would govern its supramolecular architecture. nih.govnih.gov In related pyrimidine structures, N—H···N and N—H···O hydrogen bonds often lead to the formation of specific, repeating patterns known as motifs, such as the R₂²(8) ring motif. researchgate.netresearchgate.net

Conformational Analysis from Crystal Structures

The conformation of this compound would primarily involve the rotational orientation of the two methoxycarbonyl groups attached to the pyrimidine ring. As observed in the parent dicarboxylic acid, these functional groups have a degree of rotational freedom around the C-C bond connecting them to the ring. researchgate.net The final conformation adopted in the solid state is a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. The planarity of the pyrimidine ring itself is a common feature in such aromatic heterocyclic systems. researchgate.netijera.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While specific experimental spectra for this compound were not found, its ¹H and ¹³C NMR spectra can be predicted based on its chemical structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show signals for the aromatic protons on the pyrimidine ring and the methyl protons of the ester groups. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct signals, likely in the aromatic region (δ 7.0-9.5 ppm). The six protons of the two equivalent methoxy (B1213986) groups would likely appear as a single sharp singlet further upfield.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This includes the carbons of the pyrimidine ring, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups. For the parent pyrimidine, the chemical shifts are observed at approximately δ 158.5 (C2), 156.9 (C4, C6), and 121.9 (C5) ppm. chemicalbook.com

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | ~9.0 - 9.5 | Singlet (or Doublet) |

| ¹H | ~8.5 - 9.0 | Singlet (or Doublet) |

| ¹H | ~3.9 - 4.1 | Singlet |

| ¹³C | ~160 - 170 | Carbonyl (C=O) |

| ¹³C | ~155 - 165 | Pyrimidine Ring |

| ¹³C | ~120 - 140 | Pyrimidine Ring |

| ¹³C | ~50 - 55 | Methoxy (-OCH₃) |

Note: These are estimated values based on the structure and data for similar compounds like pyrimidine and substituted pyridine (B92270) dicarboxylates. chemicalbook.comnih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

The IR spectrum of this compound is expected to be characterized by several key absorption bands:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically found in the range of 1700-1750 cm⁻¹. rjpbcs.comphyschemres.org

C-O Stretching: Bands corresponding to the C-O single bond stretching of the ester group, usually appearing in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Medium to weak absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyrimidine ring. ijera.com

Aromatic C-H Stretching: Absorption bands for the C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹. rjpbcs.com

Aliphatic C-H Stretching: The C-H bonds of the methyl groups will show stretching vibrations typically just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1700 - 1750 |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400 - 1650 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Methyl C-H | Stretching | < 3000 |

Note: These are typical frequency ranges for the indicated functional groups. ijera.comrjpbcs.comphyschemres.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

The monoisotopic mass of this compound (C₈H₈N₂O₄) is 196.0484 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

The fragmentation of the molecular ion upon electron impact would likely proceed through pathways common for esters and aromatic nitrogen heterocycles. sapub.org Plausible fragmentation mechanisms include:

Loss of a methoxy radical (•OCH₃), resulting in an acylium ion.

Loss of a methoxycarbonyl radical (•COOCH₃).

Cleavage of the pyrimidine ring itself, which is generally a stable aromatic system but can fragment under energetic conditions. sapub.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₉N₂O₄⁺ | 197.0557 |

| [M+Na]⁺ | C₈H₈N₂O₄Na⁺ | 219.0376 |

| [M+K]⁺ | C₈H₈N₂O₄K⁺ | 235.0116 |

| [M-H]⁻ | C₈H₇N₂O₄⁻ | 195.0411 |

Source: Predicted values from PubChem. uni.lu

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides insight into its electronic transitions. For this compound, the pyrimidine ring and the two carboxylate groups act as chromophores, which are the parts of the molecule that absorb light in the UV-Vis region. The electronic transitions are typically of the types π → π* and n → π*.

While specific, detailed experimental UV-Vis spectroscopic data for this compound, including precise absorption maxima (λmax) and molar extinction coefficients (ε) in various solvents, is not extensively documented in readily available literature, the general characteristics can be inferred from studies on related pyrimidine derivatives.

Research on the electronic absorption spectra of various pyrimidine derivatives indicates that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the pyrimidine ring. For example, a study on different pyrimidine derivatives highlighted the effects of solvent polarity and hydrogen bonding on their electronic spectra. Another investigation into the photophysical properties of certain substituted pyrimidines in chloroform (B151607) revealed multiple absorption maxima. researchgate.net Specifically, pyrimidines featuring a 2-{4-(carbazol-9-yl)phenyl}vinyl moiety displayed low-intensity absorption bands at longer wavelengths, in the range of 590-624 nm. researchgate.net

For a structurally analogous compound, Dimethyl-2,6-pyridine dicarboxylate, which has a pyridine core, its electronic spectra have been studied in various solvents, indicating that the ester groups in conjunction with the aromatic nitrogenous ring are key to its absorption properties. materialsciencejournal.org It is expected that this compound would exhibit absorption bands characteristic of its π-deficient pyrimidine ring system, likely influenced by the electronic effects of the two dimethyl carboxylate substituents.

Without direct experimental findings, a definitive data table for this compound cannot be constructed. Further empirical research is necessary to thoroughly characterize its UV-Vis spectroscopic profile.

Computational Chemistry and Theoretical Studies of Dimethyl Pyrimidine 2,5 Dicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govsemanticscholar.org It is widely applied to pyrimidine (B1678525) derivatives to calculate optimized geometries, electronic properties, and vibrational frequencies. nih.govmdpi.comresearchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that has shown considerable promise in molecular simulations of organic molecules. samipubco.com

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine derivatives, DFT calculations are used to determine key geometric parameters like bond lengths and bond angles. mdpi.commdpi.com These theoretical values can then be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. researchgate.net For instance, in a study on 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, the optimized C19-O4 bond length was calculated as 1.308 Å, which showed good agreement with the experimentally found value of 1.310 Å. mdpi.com Such studies confirm that the computational methods can accurately reproduce the molecular structure. The conformation of the molecule, including the planarity of the pyrimidine ring and the orientation of substituent groups, is also determined through these calculations. mdpi.comresearchgate.net

Table 1: Example of Calculated vs. Experimental Geometric Parameters for a Pyrimidine Derivative Data for 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione

| Parameter | Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|---|

| Bond Length | C19-O4 | 1.308 | 1.310 |

| Bond Length | O4-C7 | - | 1.310 |

This table showcases the close agreement between DFT-calculated and experimentally determined bond lengths for a related pyrimidine compound. mdpi.com

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.comirjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. mdpi.comnih.gov For example, DFT calculations on 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione showed a HOMO-LUMO energy gap of 5.25 eV for the enol form. mdpi.com

The Molecular Electrostatic Potential (MEP) is another crucial tool that maps the electron density onto the molecular surface. nih.govresearchgate.net The MEP visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net These sites are important for predicting intermolecular interactions and the likely points of metabolic attack. nih.gov Red-colored regions in an MEP map typically indicate negative potential (electron-rich), while blue regions signify positive potential (electron-poor). researchgate.net

Table 2: Example Frontier Orbital Energies for a Pyrimidine Derivative Data for 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione (enol form)

| Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO | - | - |

| LUMO | - | - |

| Energy Gap (ΔE) | 0.19464 | 5.25 |

This table illustrates the calculated HOMO-LUMO energy gap for a sample pyrimidine derivative, a key parameter in assessing chemical reactivity. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors, known as quantum chemical parameters, can be calculated. materialsciencejournal.orgarxiv.org These parameters provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ ≈ -(I+A)/2, with I (ionization potential) ≈ -EHOMO and A (electron affinity) ≈ -ELUMO. arxiv.orgmdpi.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (I-A)/2. mdpi.comarxiv.orgmdpi.com

Electrophilicity Index (ω) : Quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov It is defined as ω = μ²/2η. mdpi.comnih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are instrumental in comparing the reactivity of different molecules and understanding their behavior in chemical reactions. mdpi.commdpi.com

Table 3: Quantum Chemical Parameter Formulas

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | ω = (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO)) |

These formulas are used to derive key reactivity indicators from frontier molecular orbital energies. arxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with their biological activities. wikipedia.orgjocpr.comnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. wikipedia.orgmdpi.com

The process involves calculating molecular descriptors (representing properties like lipophilicity, electronic effects, and steric factors) for a series of molecules with known activities. jocpr.comnih.gov Statistical methods are then used to build a model in the form: Activity = f(descriptors). wikipedia.org For pyrimidine derivatives, QSAR studies can help in designing new analogs with enhanced therapeutic effects by identifying the key structural features that influence their biological potency. mdpi.comnih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.govresearchgate.net This simulation is crucial in drug discovery to understand how a ligand interacts with the active site of a biological target. mdpi.commdpi.com

In studies involving pyrimidine derivatives, docking simulations are used to predict their binding affinity and interaction patterns with specific enzymes or receptors. samipubco.commdpi.com The simulation results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The binding energy calculated from docking can be used as a descriptor in QSAR models and helps in prioritizing compounds for further experimental testing. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. nih.govnih.gov While molecular docking provides a static picture of the binding pose, MD simulations can validate the stability of the ligand-receptor complex and analyze its dynamic behavior in a simulated physiological environment. nih.govnih.gov For pyrimidine-based inhibitors, MD simulations can confirm whether the compound remains stably bound in the active site of its target protein, providing a more realistic assessment of the binding interaction than docking alone. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties Prediction

A comprehensive search of the scientific literature did not yield specific studies focused on the prediction of non-linear optical (NLO) properties for Dimethyl pyrimidine-2,5-dicarboxylate. While computational studies on the NLO properties of other pyrimidine derivatives exist, indicating the potential for this class of compounds in materials science, data directly pertaining to this compound is not available in the reviewed sources. Theoretical investigations into NLO properties typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the potential of a molecule to exhibit second-order NLO behavior, which is crucial for applications in optoelectronics and photonics. The prediction of such properties for this compound would require dedicated computational modeling that has not yet been reported in the accessible literature.

Theoretical Reactivity Assessment and Reaction Mechanisms

Detailed theoretical assessments of the reactivity and reaction mechanisms specifically for this compound are not extensively documented in the available scientific literature. While the synthesis of this compound as a chemical intermediate has been described, in-depth computational studies to elucidate its reactivity patterns, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and specific reaction mechanisms are not present in the surveyed literature.

Theoretical reactivity assessments for similar heterocyclic compounds often employ computational methods like Density Functional Theory (DFT) to explore various aspects of their chemical behavior. Such studies can provide insights into the electrophilic and nucleophilic sites of a molecule, predict its kinetic and thermodynamic stability, and model the transition states of potential reactions. For instance, computational analysis can be used to investigate reaction pathways such as nucleophilic substitution, cycloaddition, or reactions involving the ester functionalities. However, without specific computational research on this compound, a detailed discussion on its theoretical reactivity and reaction mechanisms cannot be provided at this time.

Insufficient Published Data for "this compound" in Coordination Chemistry

A thorough review of available scientific literature reveals a significant lack of specific published research on the chemical compound This compound in the context of coordination chemistry and the formation of Metal-Organic Frameworks (MOFs). Consequently, it is not possible to generate a detailed, scientifically accurate article that strictly adheres to the requested outline for this specific compound.

The search for literature on "this compound" as a ligand for metal complexes yielded primarily commercial product listings and a single crystallographic study of its parent compound, pyrimidine-2,5-dicarboxylic acid, as a hydrate, not its coordination complexes. researchgate.net

While the requested topics are highly relevant to the field of coordination chemistry, the specific subject of the query, "this compound," does not appear to be a widely studied ligand in the development of MOFs or coordination polymers based on current scientific publications.

Research in this area is abundant for structurally related compounds, including:

Pyrimidine-4,6-dicarboxylate : An isomer that has been used to synthesize one-dimensional (1D) and three-dimensional (3D) metal complexes. mdpi.comacs.org

Pyridine-2,5-dicarboxylic acid : An analogue with a pyridine (B92270) ring instead of a pyrimidine ring, which has been extensively studied in the formation of discrete (0D) coordination complexes. nih.govrsc.org

Other Pyridine Dicarboxylates : Isomers such as pyridine-3,5-dicarboxylic acid and pyridine-2,3-dicarboxylic acid are also well-documented in the synthesis of diverse MOF structures. rsc.orgrsc.org

These related ligands demonstrate the principles outlined in the user's request, such as varied coordination modes, the influence of metal ion choice on the final architecture, and control over the dimensionality of the resulting framework. However, due to the strict instruction to focus solely on "this compound," and the absence of specific data for this compound, generating the requested article would require extrapolation from different molecules, violating the core requirements of accuracy and specificity.

Should the user wish to proceed with an article on one of the more extensively researched dicarboxylate ligands mentioned above, the requested detailed structure could be accommodated.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Dicarboxylate Ligands

Relationship between Ligand Structure and MOF Topology

The versatility of pyrimidine-dicarboxylate ligands allows for the formation of a wide array of network topologies. The specific isomer of the dicarboxylate ligand is a primary determinant of the MOF's structure. For instance, the use of pyrimidine-4,6-dicarboxylate with lead(II) has been shown to produce a highly condensed 3D MOF with an unprecedented topology. mdpi.comehu.esugr.es In this structure, the ligand exhibits a high degree of connectivity, coordinating to six lead centers and forming cubic building units. mdpi.comugr.es This intricate connectivity, facilitated by the specific arrangement of the carboxylate groups on the pyrimidine (B1678525) ring, leads to a complex and novel network architecture. mdpi.comehu.esugr.es

Furthermore, the dimensionality of the resulting framework can be highly sensitive to the synthetic conditions, which in turn affects how the ligand coordinates to the metal centers. Studies on manganese(II) with pyrimidine-4,6-dicarboxylate have demonstrated that variations in temperature and solvent can lead to structures ranging from one-dimensional chains to two-dimensional layers and three-dimensional porous networks. acs.org In these different structures, the pyrimidine-4,6-dicarboxylate ligand adopts various coordination modes, from tetradentate to pentadentate, showcasing how the ligand's flexibility in coordination can be exploited to generate diverse structural outcomes. acs.org

The introduction of additional functional groups or the use of co-ligands can further modify the resulting topology. For example, in systems involving pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand, the interplay between the two organic linkers and the metal ion results in complex structures such as 2D to 3D parallel interpenetrated networks. rsc.org The metal ion itself also plays a significant role; isomorphous structures were formed with copper(II) and zinc(II), while a different, non-interpenetrating 3D framework was obtained with cadmium(II), all using the same ligand combination. rsc.org

The table below summarizes the relationship between different pyrimidine and pyridine (B92270) dicarboxylate ligands, the metal ions used, and the resulting MOF topologies, illustrating the profound impact of the ligand structure on the final framework.

| Ligand | Metal Ion(s) | Resulting MOF Topology/Structure | Reference |

|---|---|---|---|

| Pyrimidine-4,6-dicarboxylate | Lead(II) | 3D MOF with an unprecedented, highly condensed topology | mdpi.comehu.esugr.es |

| Pyrimidine-4,6-dicarboxylate | Manganese(II) | Dimensionality varies from 1D chains to 2D layers and 3D porous networks depending on synthesis conditions | acs.org |

| Pyridine-2,3-dicarboxylate (with 1,3-bis(4-pyridyl)propane) | Copper(II), Zinc(II) | 2D → 3D parallel interpenetrated (4, 4) topology | rsc.org |

| Pyridine-2,3-dicarboxylate (with 1,3-bis(4-pyridyl)propane) | Cadmium(II) | Non-interpenetrating 3D CdSO4 framework | rsc.org |

| Pyridine-2,5-dicarboxylate | Erbium(III) | Two different 3D frameworks, one with an unprecedented topology and the other with a tcj/hc topological type | researchgate.net |

| Pyrimidine-5-carboxylate | Cobalt(II), Cadmium(II), Copper(II) | Well-defined topologies including body-centered-cubic, rutile, and interpenetrated NbO structures | researchgate.net |

Advanced Applications and Derivatization of Dimethyl Pyrimidine 2,5 Dicarboxylate in Materials Science

Luminescent Properties of Pyrimidine-based Materials

The inherent electronic characteristics of the pyrimidine (B1678525) ring, particularly its electron-deficient nature, make it an excellent component for constructing luminescent materials. When incorporated into extended π-conjugated systems or metal-organic frameworks (MOFs), pyrimidine derivatives, including dicarboxylates, can exhibit strong fluorescence and phosphorescence.

The presence of the pyrimidine ring can lead to intramolecular charge transfer (ICT), which is fundamental to the photophysical properties of many organic optical materials. researchgate.net By pairing the electron-accepting pyrimidine core with electron-donating moieties, researchers can tune the emission wavelengths and quantum yields of the resulting materials. For example, bipolar materials containing a pyrimidine acceptor and a carbazole (B46965) or triphenylamine (B166846) donor have been synthesized, exhibiting bright blue fluorescence with high quantum yields ranging from approximately 0.53 to 0.93. rsc.org These properties are crucial for the development of organic light-emitting diodes (OLEDs). rsc.org

In the context of MOFs, the pyrimidine-dicarboxylate ligand can play a dual role: providing structural integrity and acting as a luminophore. A MOF constructed from lead(II) ions and pyrimidine-4,6-dicarboxylate (pmdc) displays a significant enhancement in luminescent properties compared to the free ligand. mdpi.com The coordination within the framework increases the quantum yield to 1.7%, nearly double that of the uncoordinated acid, and results in a strong greenish-blue photoluminescent emission. mdpi.com The material also exhibits long-lasting phosphorescence at low temperatures. mdpi.com

Table 1: Photoluminescent Properties of Selected Pyrimidine-Based Materials

| Material Type | Core Component | Emission Wavelength (λem) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Bipolar Molecule | 4-monosubstituted pyrimidine | Blue region | ~0.53–0.93 | rsc.org |

| Arylpyrimidine | Amino-substituted | 434-486 nm | >0.3 | researchgate.net |

Gas Adsorption and Separation in MOFs

The nitrogen atoms within the pyrimidine ring can act as specific binding sites for certain gas molecules, enhancing selectivity. A MOF constructed using copper(II) and pyrimidine-5-carboxylate, [Cu(pmc)2], features one-dimensional channels of 5.5 Å and displays highly selective sorption of CO2. researchgate.net Notably, the adsorption of other gases such as N2, Ar, O2, H2, and CH4 was found to be negligible at both 195 K and 273 K, highlighting the framework's exceptional selectivity for carbon dioxide. researchgate.net

Similarly, a stable indium-based MOF modified with a (2-pyrimidin-5-yl)terephthalic acid ligand demonstrated remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4 separations. rsc.org The strategic inclusion of the pyrimidine unit within the linker structure is credited for the improved performance in separating these industrially relevant gas mixtures. Another study on manganese(II) pyrimidine-4,6-dicarboxylates reported a 3D porous network that showed permanent porosity, as confirmed by N2 and CO2 gas sorption measurements. researchgate.net

Table 2: Gas Adsorption Data for Pyrimidine-based MOFs

| MOF | Linker | Gas | Selectivity | Reference |

|---|---|---|---|---|

| [Cu(pmc)2] | Pyrimidine-5-carboxylate | CO2 | Highly selective over N2, Ar, O2, H2, CH4 | researchgate.net |

| In-MOF | (2-pyrimidin-5-yl)terephthalic acid | C2H2/CH4, CO2/CH4 | Remarkable dynamic selectivity | rsc.org |

Catalytic Applications (e.g., Biomimetic Catalysis)

The functional groups and metal nodes within MOFs can act as catalytic sites. Materials based on pyrimidine-dicarboxylate have shown promise in heterogeneous catalysis. The precise arrangement of active sites within the porous structure of a MOF can lead to high efficiency and selectivity, sometimes mimicking the active sites of enzymes in biomimetic catalysis.

An indium-based MOF constructed with a pyrimidine-functionalized linker was found to be an efficient catalyst for the chemical fixation of CO2. rsc.org Specifically, it catalyzed the reaction of CO2 with epoxides to form cyclic carbonates, which are valuable chemical intermediates. This application is particularly relevant for carbon capture and utilization (CCU) technologies. The catalytic activity is attributed to the synergistic effect of the metal centers and the functional organic linkers.

While the broader field of pyrimidine chemistry includes numerous catalytic syntheses of pyrimidines, the use of pyrimidine-dicarboxylate materials as catalysts is an emerging area. nih.govmdpi.comrsc.org The dual functionality of the pyrimidine-dicarboxylate linker—providing structural direction and potential catalytic activity through its nitrogen and oxygen atoms—makes it a compelling component for designing novel catalysts. For instance, the Lewis basic nitrogen sites on the pyrimidine ring can facilitate reactions, as seen in an autocatalytic synthesis where barbituric acid (a pyrimidine derivative) acts as both a substrate and a catalyst. rsc.org

Applications in Sensors and Responsive Materials

The luminescent properties of pyrimidine-based materials are often sensitive to their chemical environment, a characteristic that can be harnessed for developing chemical sensors. Fluorescence quenching or enhancement upon interaction with an analyte is a common mechanism for optical sensing.

Coordination polymers and MOFs containing pyrimidine-dicarboxylate or related ligands have been investigated as fluorescent chemical sensors. For example, three different cadmium(II) coordination polymers were synthesized that can function as chemical sensors for the detection of 2,4,6-trinitrophenol (TNP), a common explosive and pollutant. rsc.org The detection mechanism relies on the significant fluorescence quenching of the material upon exposure to TNP. These sensors demonstrated high selectivity and sensitivity and could be recycled for multiple uses. rsc.org

The design of responsive materials often involves creating a framework that can change its properties in response to an external stimulus. The lone pair electrons on the nitrogen atoms of the pyrimidine ring can act as protonation sites or binding locations for analytes, potentially altering the material's optical or electronic properties. researchgate.net This makes pyrimidine-dicarboxylate derivatives excellent candidates for creating materials that respond to changes in pH or the presence of specific metal ions or organic molecules. researchgate.net

Biological and Medicinal Chemistry Research Involving Pyrimidine 2,5 Dicarboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrimidine derivatives, SAR studies have revealed that the nature and position of substituents on the pyrimidine ring play a significant role in their biological effects. nih.gov For instance, in the context of anticancer activity, the introduction of different functional groups can modulate the compound's interaction with biological targets like topoisomerase IIα, thereby influencing its efficacy. nih.gov

In a series of synthesized pyrimidinone-5-carbonitriles, SAR analysis indicated that the cytotoxic activity against various cancer cell lines was highly dependent on the substituents. researchgate.net Similarly, for N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, functional group analysis showed that both the dispirotripiperazine moiety and the pyrimidine ring with a nitro group at the 5-position were essential for antiviral activity. nih.gov A decrease in electron density in the terminal pyrimidine rings was found to enhance antiviral activity, while electron-donating substitutions had the opposite effect. nih.gov The introduction of a methyl group at the 2-position of the pyrimidine ring did not significantly impact cytotoxicity or antiviral activity. nih.gov

While these studies provide valuable insights into the SAR of broader pyrimidine derivatives, specific and detailed SAR studies focusing exclusively on dimethyl pyrimidine-2,5-dicarboxylate and its direct derivatives are less commonly reported in the reviewed literature. However, the general principles derived from these studies, such as the influence of electronic properties and steric factors of substituents, are likely applicable to the pyrimidine-2,5-dicarboxylate scaffold.

Investigations of Antimicrobial Properties

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Pyrimidine derivatives have been extensively investigated for their antibacterial and antifungal properties. innovareacademics.inmdpi.com The antimicrobial activity of these compounds is often attributed to their structural similarity to the pyrimidine bases in nucleic acids, which can lead to the disruption of essential cellular processes in microorganisms.

A variety of pyrimidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov For example, certain pyrimidine-5-carbonitrile derivatives have shown potent antibacterial and antifungal activity. researchgate.net The presence of specific substituents, such as a p-methoxyphenyl group, has been reported to enhance the antimicrobial activity of pyrimidine derivatives. researchgate.net

In a study of newly synthesized pyrimidine and pyrimidopyrimidine derivatives, several compounds exhibited strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov Another study on pyrimidine derivatives containing an amide moiety found that some compounds displayed excellent antifungal activity against phytopathogenic fungi like Phomopsis sp., with efficacy exceeding that of the commercial fungicide Pyrimethanil. frontiersin.orgresearchgate.net

Interactive Data Table: Antimicrobial Activity of Selected Pyrimidine Derivatives.

| Compound Type | Target Organism | Activity | Reference |

| Pyrimidine-5-carbonitrile derivatives | Bacteria and Fungi | Potent activity | researchgate.net |

| Pyrimidine with p-methoxyphenyl group | Microbes | Improved antimicrobial activity | researchgate.net |

| Pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong antimicrobial effects | nih.gov |

| Pyrimidine with amide moiety | Phomopsis sp. | Excellent antifungal activity | frontiersin.orgresearchgate.net |

Antiviral Properties

Pyrimidine derivatives have been a cornerstone in the development of antiviral therapies, largely due to their ability to interfere with viral replication. bohrium.comnih.gov A wide range of pyrimidine-containing compounds have been reported to inhibit various viruses, including influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). nih.govdntb.gov.ua The mechanism of action often involves the inhibition of viral enzymes that are crucial for the synthesis of viral nucleic acids.

A review of patent literature from 1980 to 2021 highlights the extensive research into the antiviral activities of pyrimidine moieties. nih.gov Many of these studies also assess the cytotoxicity of the compounds to determine their selectivity and safety. nih.govdntb.gov.ua For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Another study found that a tetrahydrobenzothiazole-based compound inhibits a broad range of RNA viruses by inhibiting host pyrimidine synthesis and inducing an antiviral state independent of type 1 interferons. nih.gov

The structural features of the pyrimidine ring and its substituents are critical for antiviral potency. In a study of N,N'-bis-5-nitropyrimidyl derivatives, the presence of the 5-nitro group on the pyrimidine ring was found to be necessary for antiviral activity. nih.gov

Anticancer and Antitumor Activities

The pyrimidine scaffold is present in numerous anticancer drugs, and its derivatives are a major focus of cancer research. ijrpr.comnih.gov These compounds can exert their anticancer effects through various mechanisms, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis. nih.govrasayanjournal.co.in

Numerous studies have demonstrated the cytotoxic activity of pyrimidine derivatives against a wide range of human tumor cell lines, such as those for leukemia, melanoma, lung, colon, breast, and prostate cancer. nih.govnih.gov For example, newly synthesized pyrimidinone-5-carbonitriles have shown potent cytotoxic activity against different cancer cells. researchgate.net Similarly, certain pyrimidine derivatives have exhibited significant anticancer activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rdd.edu.iqanjs.edu.iq

The anticancer activity of pyrimidine derivatives is often linked to their ability to inhibit specific cellular targets. For instance, some pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. ijrpr.com Others have been shown to inhibit topoisomerase IIα, leading to DNA damage and apoptosis in cancer cells. nih.gov

Interactive Data Table: Anticancer Activity of Selected Pyrimidine Derivatives.

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

| Pyrimidinone-5-carbonitriles | Various | Cytotoxic | researchgate.net |

| Pyrimidine derivatives | HepG2, MCF-7 | Cytotoxic | rdd.edu.iqanjs.edu.iq |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | Various | CDK2 inhibition | ijrpr.com |

| Pyrimidine derivatives | Various | Topoisomerase IIα inhibition | nih.gov |

Enzyme Inhibition Studies (e.g., Protein Kinase Inhibitors, Proline Hydroxylase, Lysine Hydroxylase)

The ability of pyrimidine derivatives to inhibit various enzymes makes them attractive candidates for drug development. nih.gov Their structural diversity allows for the design of specific inhibitors for a range of enzymatic targets.

Recent research has shown that novel pyrimidine derivatives can effectively inhibit metabolic enzymes such as carbonic anhydrase isoenzymes I and II, acetylcholinesterase, and butyrylcholinesterase, which are associated with diseases like glaucoma and Alzheimer's disease. nih.govresearchgate.net Some derivatives also exhibit inhibitory activity against α‐glycosidase and aldose reductase, enzymes relevant to diabetes. nih.govresearchgate.net

In the context of cancer, pyrimidine derivatives have been investigated as protein kinase inhibitors. mdpi.com For example, their structural similarity to known EGFR inhibitors has prompted their evaluation for anticancer activity. mdpi.com Additionally, pyrimidine derivatives have been studied as inhibitors of prolyl 4-hydroxylases, enzymes involved in collagen biosynthesis and implicated in fibrotic diseases and cancer metastasis. nih.govnih.gov Specifically, 2,2′-bipyridine-5,5′-dicarboxylic acid has been identified as a potent inhibitor of human collagen prolyl 4-hydroxylases. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, BSA)

Understanding the interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to elucidating their mechanisms of action and pharmacokinetic properties. The binding of pyrimidine derivatives to such macromolecules has been the subject of several studies.

The interaction of pyrimidine derivatives with DNA can be a key mechanism for their anticancer activity. nih.gov Some pyrimidine derivatives are capable of intercalating with DNA, which can lead to the inhibition of DNA replication and transcription in cancer cells. nih.gov

The binding of drugs to serum albumins, such as bovine serum albumin (BSA), is a critical determinant of their distribution and bioavailability. semanticscholar.orgnih.gov Studies on the interaction of pyrimidine derivatives with BSA have shown that these compounds can bind to the protein, primarily through hydrophobic interactions and hydrogen bonding. semanticscholar.orgnih.govsemanticscholar.org Spectroscopic analyses have revealed that this binding can cause conformational changes in the secondary structure of BSA. semanticscholar.orgsemanticscholar.org The binding affinity is influenced by factors such as temperature and the specific substituents on the pyrimidine ring. semanticscholar.org

Anti-Fibrosis Activity Investigations

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix proteins like collagen, can lead to organ damage and failure. The inhibition of collagen synthesis is a key therapeutic strategy for these conditions. Pyrimidine derivatives have emerged as potential anti-fibrotic agents due to their ability to inhibit enzymes involved in collagen production. mdpi.comnih.gov

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their anti-fibrotic activity against hepatic stellate cells. mdpi.comnih.govresearchgate.net Several of these compounds were found to have better anti-fibrotic activities than the approved drug Pirfenidone. mdpi.comnih.govresearchgate.net Further studies showed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline, a key component of collagen. mdpi.comnih.govresearchgate.net

Research has also explored the anti-fibrotic potential of metal complexes of pyrimidine derivatives. researchgate.net In a rat model of liver fibrosis, the administration of these complexes led to a significant reduction in fibrogenic markers. researchgate.net

Potential as Calcium Channel Modulators

Pyrimidine-2,5-dicarboxylate derivatives have emerged as a promising class of calcium channel modulators, often drawing comparisons to the well-established 1,4-dihydropyridines (DHPs) like nifedipine, which are widely used in the treatment of cardiovascular diseases. The structural similarity of dihydropyrimidines (DHPMs) to DHPs has spurred research into their pharmacological profiles. mdpi.com

Studies have shown that 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters are potent mimics of dihydropyridines. acs.org This mimicry is crucial as it allows these compounds to interact with L-type calcium channels, which are pivotal in regulating cardiovascular function. The modulation of these channels can lead to therapeutic effects such as vasodilation, making these compounds valuable for treating hypertension.

The synthesis of various bifunctional pyrimidine derivatives has been explored to develop new classes of biologically active compounds that can act as calcium channel modulators. nih.gov For instance, certain 4-aryl-1,4-dihydropyrimidine derivatives have shown superior potency and a longer duration of antihypertensive activity compared to some classical DHP drugs. mdpi.com

Research into alkyl (or cycloalkyl) 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridyl-5-pyridinecarboxylate racemates and enantiomers has provided insights into the structure-activity relationships of these molecules. nih.gov The nature and position of substituents on the pyrimidine ring and the aryl group at the 4-position significantly influence their activity as either calcium channel agonists or antagonists. For example, the size of the ester substituent at the C-5 position can determine the antagonist activity. nih.gov These findings underscore the potential for designing novel pyrimidine-based calcium channel modulators for conditions like congestive heart failure. nih.gov

Table 1: Research Findings on Pyrimidine Derivatives as Calcium Channel Modulators

| Compound Class | Key Findings | Potential Application | Reference |

|---|---|---|---|

| 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters | Potent mimics of dihydropyridine (B1217469) calcium channel blockers. | Antihypertensive agents | acs.org |

| Bifunctional pyrimidine derivatives | Development of new classes of biologically active compounds related to 1,4-DHPs. | Novel calcium channel modulators | nih.gov |

| 4-Aryl-1,4-dihydropyrimidine derivatives | Superior potency and duration of antihypertensive activity compared to some classical DHP drugs. | Treatment of hypertension | mdpi.com |

| Alkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridyl-5-pyridinecarboxylates | Substituents determine agonist vs. antagonist activity. C-5 ester size influences antagonist potency. | Treatment of congestive heart failure | nih.gov |

Computational Studies in Drug Design (e.g., QSAR, Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are integral to the rational design of novel drugs based on the pyrimidine scaffold. These techniques provide valuable insights into the interactions between pyrimidine derivatives and their biological targets at a molecular level, guiding the synthesis of more potent and selective compounds.

QSAR studies have been successfully applied to various series of pyrimidine derivatives to correlate their structural features with their biological activities. For instance, 2D-QSAR analysis has been performed on pyrimidine-coumarin-triazole conjugates to predict their anticancer activity against breast cancer cell lines. nih.gov Similarly, QSAR studies on dihydropyrimidinone derivatives have helped in identifying key structural requirements for their anticancer potential. semanticscholar.org These models are often statistically robust, with high correlation coefficients (r²) and predictive abilities (q²), indicating their reliability in guiding drug design. semanticscholar.org

Molecular docking simulations are employed to predict the binding modes and affinities of pyrimidine derivatives within the active sites of target proteins. This information is crucial for understanding the mechanism of action and for designing compounds with improved interactions. Docking studies have been conducted on pyrimidine derivatives targeting various proteins, including those involved in cancer and microbial diseases. For example, docking studies on pyrimidine-2-thione derivatives have elucidated their binding to the H-RAS-GTP active form, a key protein in cancer signaling pathways. nih.gov These simulations can reveal specific interactions, such as hydrogen bonding and hydrophobic contacts, that are critical for biological activity.

The integration of QSAR and molecular docking provides a powerful approach for the discovery of new therapeutic agents. By combining the predictive power of QSAR with the detailed structural insights from docking, researchers can design novel pyrimidine derivatives with enhanced biological activities. This combined approach has been used to study fused heterocyclic herbicide inhibitors targeting the D1 protein in photosystem II, demonstrating the broad applicability of these computational methods. chemaxon.com

Table 2: Computational Studies on Pyrimidine Derivatives

| Study Type | Compound Series | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| 2D-QSAR | Pyrimidine-coumarin-triazole conjugates | Breast cancer cell line (MCF7) | Generated models with high r² values for predicting anticancer activity. | nih.gov |

| 2D-QSAR and Docking | Dihydropyrimidinone derivatives | Breast cancer target proteins | Identified compounds with significant anticancer activity and stable binding modes. QSAR models showed good predictivity. | semanticscholar.org |

| Molecular Docking | Pyrimidine-2-thione derivatives | H-RAS-GTP active form | Identified compounds with high binding energy, leading to the discovery of potent antineoplastic agents. | nih.gov |

| QSAR and Docking | Fused heterocyclic herbicides | D1 protein in photosystem II | Developed a statistically significant MLR model to predict herbicidal activity based on docking-derived conformations. | chemaxon.com |

Q & A

Q. What are the standard synthetic routes for dimethyl pyrimidine-2,5-dicarboxylate, and how can selectivity be ensured during esterification?

this compound is typically synthesized via esterification of pyrimidine-2,5-dicarboxylic acid using methanol and acid catalysts. A scalable method involves selective saponification of dimethyl pyridine-2,5-dicarboxylate analogs (e.g., refluxing with sodium hydroxide in methanol, followed by acidification), ensuring regioselectivity by controlling reaction time and temperature . Stepwise esterification with methyl iodide under basic conditions can also achieve selectivity. Purity is verified via NMR and IR spectroscopy to confirm ester group retention .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR : and NMR to confirm ester methyl groups (peaks at δ ~3.8–4.0 ppm for methoxy protons) and aromatic protons.

- IR : Absorbance bands at ~1700–1750 cm (C=O stretching of esters) and ~1250 cm (C-O stretching).

- Mass spectrometry (MS) : Molecular ion peaks matching the calculated mass (e.g., [M+H] for CHNO, expected m/z 208.05). Cross-referencing with X-ray crystallography (if crystals are obtainable) provides structural validation .

Q. How is this compound utilized as a precursor in heterocyclic chemistry?

The compound serves as a versatile building block for synthesizing fused-ring systems. For example, Friedel-Crafts acylation with acid chlorides generates ketone intermediates, which undergo cyclization to form tetrahydroimidazo[1,2-a]pyridine derivatives. Reaction optimization (e.g., AlCl-catalyzed acylation) ensures high yields (~54% over two steps) .

Advanced Research Questions

Q. What experimental strategies address low yields in multi-step syntheses involving this compound?

Low yields often arise from incomplete esterification or side reactions. Strategies include:

- Stepwise monitoring : Using TLC or inline IR to track intermediate formation.

- Protecting group chemistry : Temporarily blocking reactive sites (e.g., using tert-butyl groups) to prevent unwanted cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while reflux conditions improve kinetics .

Q. How can computational modeling guide the design of this compound derivatives for receptor binding studies?